molecular formula C9H6ClN3 B15229742 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile

Katalognummer: B15229742
Molekulargewicht: 191.62 g/mol
InChI-Schlüssel: DLVPTSKURKVCMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile typically involves the following steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable pyridine precursor.

    Acetonitrile Substitution: The final step involves the substitution of an acetonitrile group at the 1-position of the pyrrolopyridine ring, typically using a nucleophilic substitution reaction with acetonitrile and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrrolopyridine N-oxides.

    Reduction: Formation of reduced pyrrolopyridine derivatives.

    Substitution: Formation of substituted pyrrolopyridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.

    Medicine: Explored for its potential therapeutic applications in treating cancer and other diseases by targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique electronic properties.

Wirkmechanismus

The mechanism of action of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-chloro-1H-pyrrolo[2,3-b]pyridine: Shares the pyrrolopyridine core but lacks the acetonitrile group.

    1H-pyrrolo[2,3-b]pyridine derivatives: Various derivatives with different substituents at the 1-position.

Uniqueness

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile is unique due to the presence of both the chlorine atom and the acetonitrile group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal chemistry.

Eigenschaften

Molekularformel

C9H6ClN3

Molekulargewicht

191.62 g/mol

IUPAC-Name

2-(4-chloropyrrolo[2,3-b]pyridin-1-yl)acetonitrile

InChI

InChI=1S/C9H6ClN3/c10-8-1-4-12-9-7(8)2-5-13(9)6-3-11/h1-2,4-5H,6H2

InChI-Schlüssel

DLVPTSKURKVCMB-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C(=C1Cl)C=CN2CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.